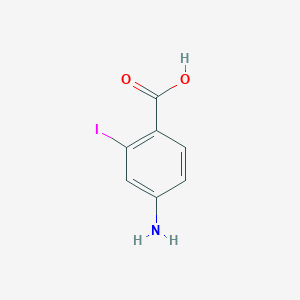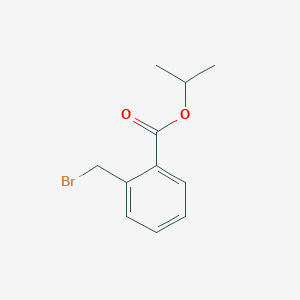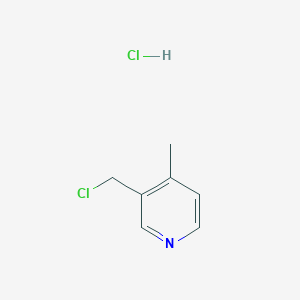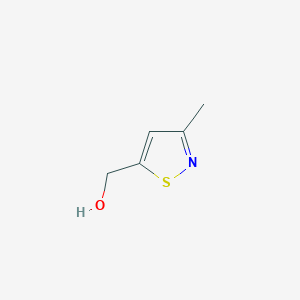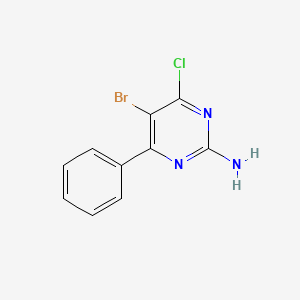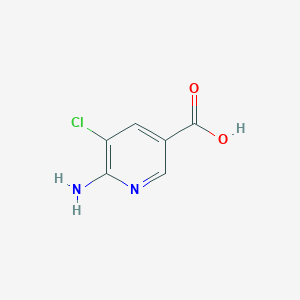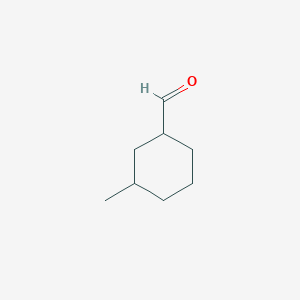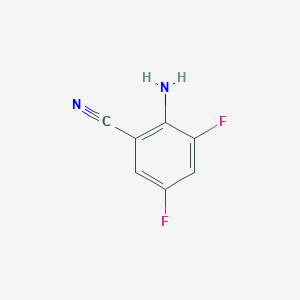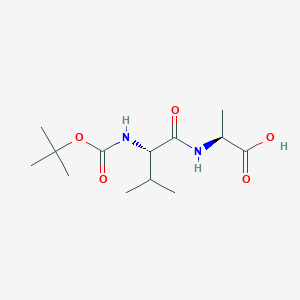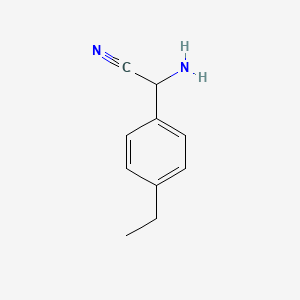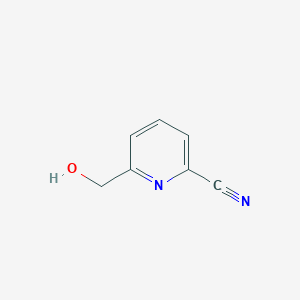
6-(Hydroxymethyl)picolinonitrile
Descripción general
Descripción
6-(Hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of picolinonitrile, featuring a hydroxymethyl group at the sixth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)picolinonitrile typically involves the functionalization of picolinonitrile. One common method is the hydroxymethylation of picolinonitrile using formaldehyde under basic conditions. The reaction can be carried out as follows:
Starting Material: Picolinonitrile
Reagent: Formaldehyde
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Water or an alcohol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as activated manganese dioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in dichloroethane at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or acids in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: 6-Formylpicolinonitrile
Reduction: 6-(Aminomethyl)picolinonitrile
Substitution: Various ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxymethyl groups.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)picolinonitrile depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The nitrile group can participate in various transformations, including hydrolysis and reduction.
In biological systems, the compound may interact with enzymes that catalyze reactions involving nitriles or hydroxymethyl groups. The exact molecular targets and pathways would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Formylpicolinonitrile: Similar structure but with a formyl group instead of a hydroxymethyl group.
6-(Aminomethyl)picolinonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
6-(Methoxymethyl)picolinonitrile: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
6-(Hydroxymethyl)picolinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyridine ring
Propiedades
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYECKZHAPGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563700 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50501-38-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


